2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol
Description
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol (CAS: UC095, Molecular Formula: C₁₄H₁₀F₅NO, MW: ~303.23 g/mol) is a fluorinated aromatic alcohol characterized by a central propanol backbone substituted with a phenyl group, a pyridin-4-yl ring, and five fluorine atoms at the 2,2,3,3,3 positions.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-4-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-4-2-1-3-5-10)11-6-8-20-9-7-11/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGVGHYFJYBYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 1-propene and hydrogen fluoride to produce 1-fluoro-1-propene.
Chemical Reactions Analysis
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but can include various fluorinated derivatives and functionalized aromatic compounds.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features, influencing biochemical pathways.
Pathways Involved: It may affect metabolic pathways, particularly those involving fluorinated intermediates and aromatic compounds.
Comparison with Similar Compounds
Table 1: Comparison of Pyridine Positional Isomers
| Compound ID | Pyridine Position | Molecular Formula | Notable Features |
|---|---|---|---|
| UC086 | 2-yl | C₁₄H₁₀F₅NO | Steric hindrance at hydroxyl |
| UC087 | 3-yl | C₁₄H₁₀F₅NO | Altered electronic effects |
| UC095 (Target) | 4-yl | C₁₄H₁₀F₅NO | Symmetry-enhanced stability |
Substituent Variations in Fluorinated Propanols
Fluorine and Hydroxyl Group Modifications
- 3,3,4,4,4-Pentafluoro-2-hydroxy-2-(pyridine-4-yl)propane-1-ol (UC096, C₆H₇F₅O₃): Features two hydroxyl groups and a distinct fluorine arrangement (3,3,4,4,4-pentafluoro).
- The absence of fluorine on the propanol backbone reduces lipophilicity .
Table 2: Impact of Functional Group Variations
| Compound | Key Substituents | Polarity | Likely Bioactivity Profile |
|---|---|---|---|
| Target Compound | Mono-hydroxyl, pentafluoro | Moderate | High membrane permeability |
| UC096 | Di-hydroxyl, pentafluoro | High | Enhanced solubility |
| 3-(2-Amino-5-F-pyridinyl)propan-1-ol | Amino, mono-fluoro | High | Ligand for receptor binding |
Core Structural Analogues
Di-Pyridinyl Derivatives
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol (CAS 3337-46-0, C₁₉H₁₈N₂O): Replaces one phenyl group with a second pyridin-4-yl moiety. The dual pyridine rings may enhance metal-coordination capabilities or π-π stacking interactions, relevant in catalysis or supramolecular chemistry. However, the lack of fluorine atoms reduces its metabolic stability compared to the target compound .
Imidazo-Pyridine Derivatives
3-((2-(Furan-2-yl)-3-pentyl-3H-imidazo[4,5-b]pyridin-7-yl)(methyl)amino)propan-1-ol (): Incorporates an imidazo-pyridine core with a propanolamine chain. The furan and pentyl groups introduce hydrophobicity, but the absence of fluorine may limit bioavailability .
Biological Activity
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by five fluorine atoms and a phenyl-pyridine moiety, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Molecular Formula: C14H10F5NO
Molar Mass: 303.23 g/mol
Density: 1.373 g/cm³ (predicted)
Boiling Point: 382.4 °C (predicted)
pKa: 9.92 (predicted)
These properties indicate that the compound is likely to exhibit lipophilic characteristics, which can enhance its interaction with biological membranes.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets due to its structural features. The fluorine atoms increase the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl and pyridinyl groups may contribute to its binding affinity for various receptors and enzymes.
Anticonvulsant and Anesthetic Properties
Research has highlighted the potential of similar fluorinated compounds in exhibiting anticonvulsant and anesthetic activities. For instance, analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have shown significant effects in reducing the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters . These findings suggest that this compound may possess similar properties worth investigating.
D-amino Acid Oxidase Inhibition
Recent studies have focused on the inhibition of D-amino acid oxidase (DAO), an enzyme linked to NMDA receptor modulation and implicated in neuropsychiatric disorders like schizophrenia . Compounds with structural similarities to this compound have been explored for their DAO inhibitory activity. This suggests a promising avenue for further research into the compound's neuropharmacological effects.
Synthesis and Applications
The synthesis of this compound typically involves reactions between pentafluoropropanol derivatives and phenyl or pyridine reagents under controlled conditions. Its applications extend beyond medicinal chemistry; it is also used as a building block in synthesizing complex molecules and developing advanced materials.
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol?
Answer:
The synthesis typically involves multi-step reactions, including fluorination and coupling steps. A plausible route includes:
- Step 1: Fluorination of a propanol precursor using pentafluorinating agents (e.g., SF₄ or HF-pyridine complexes) under anhydrous conditions to introduce the pentafluoro group .
- Step 2: Coupling the fluorinated intermediate with pyridine and phenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Final purification via column chromatography or recrystallization.
Key Considerations: Monitor reaction progress using TLC or GC-MS to ensure intermediate stability and minimize side reactions.
Advanced: How can reaction conditions be optimized to improve yield and selectivity in fluorination steps?
Answer:
Optimization requires a Design of Experiments (DoE) approach:
- Variables: Temperature (40–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd catalysts) .
- Response Metrics: Track yield via HPLC and purity via ¹⁹F NMR .
- Case Study: Split-plot experimental designs (as in agricultural chemistry studies) can efficiently test interactions between variables while minimizing resource use .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- ¹H/¹⁹F NMR: Confirm fluorine substitution patterns and aromatic proton environments .
- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and pyridine groups) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Advanced: How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
Answer:
- Experimental Design: Conduct accelerated stability studies under ICH guidelines:
- Findings: Fluorinated alcohols are generally hygroscopic; store under inert gas (N₂/Ar) in amber glass .
Basic: What are the documented biological interactions of structurally similar fluorinated propanols?
Answer:
- Receptor Binding: Fluorophenyl and pyridine motifs in analogs (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol) show affinity for neurotransmitter receptors, suggesting potential CNS activity .
- Enzyme Inhibition: Fluorinated groups may enhance metabolic stability by resisting cytochrome P450 oxidation .
Advanced: How can environmental fate studies be designed to assess this compound’s persistence?
Answer:
Adopt methodologies from the INCHEMBIOL project :
- Abiotic Studies: Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) and varying pH.
- Biotic Studies: Aerobic/anaerobic biodegradation using OECD 301/302 protocols.
- Analytics: Quantify transformation products via LC-QTOF-MS and model bioaccumulation using log Kow values .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Answer:
- Root Cause Analysis: Compare solvent purity, catalyst sources, and fluorination agent activity (e.g., SF₄ vs. DAST) .
- Mitigation: Standardize reagent grades (e.g., anhydrous DMF) and replicate conditions with in situ IR monitoring to track intermediate formation .
Basic: What computational tools predict the compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT): Model transition states for fluorination or coupling steps using Gaussian or ORCA .
- Molecular Docking: Predict binding modes with biological targets using AutoDock Vina and PubChem structural data .
Advanced: How do fluorine substituents influence electronic properties compared to non-fluorinated analogs?
Answer:
- Electron-Withdrawing Effect: Fluorine increases electrophilicity of adjacent carbons, confirmed via Hammett σ constants (σₚ = +0.06 for -F) .
- Case Study: Compare ¹³C NMR chemical shifts of fluorinated vs. non-fluorinated propanols to quantify deshielding effects .
Basic: What chromatographic methods ensure high purity for pharmacological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
